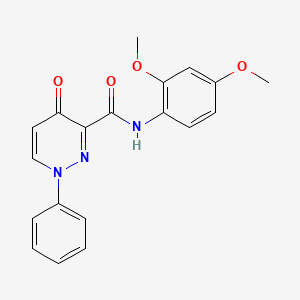

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a dihydropyridazine core substituted with a phenyl group at position 1 and a 2,4-dimethoxyphenyl carboxamide moiety at position 2. Its molecular weight is 385.81 g/mol, and it exists as a dry powder under standard conditions .

Properties

Molecular Formula |

C19H17N3O4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C19H17N3O4/c1-25-14-8-9-15(17(12-14)26-2)20-19(24)18-16(23)10-11-22(21-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,24) |

InChI Key |

XLBQTUJLJWDSAK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps One common method includes the condensation of 2,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.

Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing RNA synthesis . This interaction can disrupt essential biological processes in bacteria, leading to their death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Modifications

Dihydropyridazine vs. Dihydropyridine/Naphthyridine

- N-(3,4-Dichlorophenyl)-1-(4-Methoxyphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide () :

Replaces the phenyl group at position 1 with a 4-methoxyphenyl group and substitutes the carboxamide with a 3,4-dichlorophenyl group. The dichloro substituents are electron-withdrawing, which may reduce solubility but enhance binding affinity in hydrophobic pockets . - N3-Aryl-1-Alkyl-4-Oxo-1,4-Dihydro-Naphthyridine-3-Carboxamide (): Substitutes the dihydropyridazine core with a naphthyridine ring and introduces alkyl chains (e.g., pentyl).

Substituent Variations on the Phenyl Ring

- N-(5-Chloro-2-Methoxyphenyl)-4-Oxo-1-Phenyl-1,4-Dihydropyridazine-3-Carboxamide () :

Replaces the 2,4-dimethoxyphenyl group with a 5-chloro-2-methoxyphenyl moiety. The chlorine atom introduces steric and electronic effects that could alter target selectivity . - 1-(3-Chlorophenyl)-N-(2,4-Dimethoxyphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide () :

Substitutes the phenyl group at position 1 with a 3-chlorophenyl group. Chlorine’s electron-withdrawing nature may reduce electron density on the dihydropyridazine core, affecting reactivity .

Physicochemical Properties

Biological Activity

N-(2,4-dimethoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyridazine ring which is known for its potential biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridazine compounds. The compound has shown promising results against several pathogens.

Table 1: Antimicrobial Activity Data

| Compound | Pathogen Tested | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.25 | 15 |

| 2 | Escherichia coli | 0.50 | 12 |

| 3 | Candida albicans | 0.75 | 10 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is critical in clinical settings due to its resistance patterns.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated its effectiveness against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HCT-116 | 2.40 ± 0.12 |

| 2 | HepG2 | 2.54 ± 0.82 |

These results suggest that the compound has a potent inhibitory effect on cancer cell proliferation, comparable to established chemotherapeutic agents.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have indicated that this compound can bind effectively to enzymes involved in cellular proliferation and survival pathways.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various derivatives based on the dihydropyridazine framework. The findings indicated that modifications at specific positions on the phenyl rings significantly influenced both antimicrobial and anticancer activities .

In another investigation, compounds similar to this compound were tested for their ability to inhibit biofilm formation in Staphylococcus epidermidis, showcasing their potential as anti-biofilm agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.